molecular formula C5H9NO4 B7767896 L-glutamic acid CAS No. 6899-05-4

L-glutamic acid

Cat. No.: B7767896
CAS No.: 6899-05-4
M. Wt: 147.13 g/mol
InChI Key: WHUUTDBJXJRKMK-VKHMYHEASA-N
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Description

L-Glutamic Acid, a non-essential proteinogenic amino acid, is an indispensable metabolite and the primary excitatory neurotransmitter in the vertebrate central nervous system . This high-purity reagent is critical for neuroscience research, serving as a precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and directly activating ionotropic (NMDA, AMPA, kainate) and metabotropic glutamate receptors to mediate synaptic transmission . Its role extends to cellular metabolism, where it functions as a key nitrogen donor and a central component of the nitrogen cycle, readily undergoing transamination with α-ketoglutarate to fuel the tricarboxylic acid (TCA) cycle . Furthermore, this compound is a fundamental building block for protein biosynthesis and a precursor for glutathione, playing a vital role in maintaining cellular redox homeostasis . It also serves as a versatile starting material in chemical synthesis, easily undergoing thermal cyclization to form pyroglutamic acid, which can be further derivatized into esters, amides, and other functional compounds for various research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-aminopentanedioic acid
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InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1
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InChI Key

WHUUTDBJXJRKMK-VKHMYHEASA-N
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Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
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Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N
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Molecular Formula

C5H9NO4
Record name GLUTAMIC ACID
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Related CAS

25513-46-6, Array
Record name Poly(L-glutamic acid)
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Record name Glutamic Acid [USAN:INN]
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DSSTOX Substance ID

DTXSID5020659
Record name L-Glutamic acid
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Molecular Weight

147.13 g/mol
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Physical Description

Liquid, White crystals or crystalline powder, Solid; [Merck Index] Colorless or white solid; [JECFA], Solid, White free-flowing, crystalline powder; Yeasty, bread-like aroma
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Boiling Point

Sublimes at 175 °C
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Solubility

Sparingly soluble in water; practically insoluble in ethanol or ether, In water, 8570 mg/L at 25 °C, Insoluble in methanol, ethanol, ether, acetone, cols glacial acetic acid and common neutral solvents., 8.57 mg/mL, Slight soluble in water and ether, Insoluble (in ethanol)
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Density

1.538 g/cu cm at 20 °C
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Vapor Pressure

Vapor pressure: 1.7X10-8 mm Hg at 25 °C /Extrapolated from liquid-phase temperatures to a solid at 25 °C/, <1.10X10-5 mm Hg at 20 °C (OECD Guideline 104 (Vapor Pressure Curve))
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Color/Form

Orthorhombic plates from dilute alcohol

CAS No.

56-86-0
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Melting Point

213 °C (OECD Guideline 102 (Melting point / Melting Range))
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Preparation Methods

Esterification and Protection Strategies

The synthesis of this compound derivatives often begins with esterification to enhance reactivity and solubility. A patented method involves reacting this compound with methanol and thionyl chloride (SOCl₂) at 8–10°C, followed by heating to 30–35°C for 3 hours to form this compound dimethyl ester hydrochloride. This intermediate is then treated with di-tert-butyl dicarbonate (Boc₂O) in ethyl acetate under alkaline conditions (pH 9–10) to introduce tert-butoxycarbonyl (Boc) protection, yielding N-Boc-L-glutamic acid dimethyl ester with 99.5% purity and 89% yield. Critical parameters include:

  • Molar ratios : this compound to methanol at 1:15.2 (2.04 mol:31 mol).

  • Temperature control : Maintaining 30–35°C during esterification prevents side reactions.

  • Purification steps : Sequential washing with 0.5 M HCl and half-saturated saline ensures removal of unreacted starting materials.

This method exemplifies industrial-scale production, though it requires careful handling of corrosive reagents like thionyl chloride.

Microbial Fermentation Techniques

Submerged Fermentation Using Corynebacterium glutamicum

Submerged fermentation remains the dominant industrial method, utilizing starch hydrolysates from novel substrates like Cissus trifoliata tubers. Optimized conditions for C. glutamicum DSM 20300T include:

ParameterOptimal ValueYield (g/L)
pH7.015.7
Temperature30°C15.7
Fermentation time4 days15.7
Urea concentration2.0 g/L15.7
Biotin supplementation2 µg/L15.7

Agitation at 120 rpm enhances oxygen transfer, critical for biomass productivity. Post-fermentation, crystallization via ethanol precipitation achieves 98% purity, validated by Fourier-transform infrared spectroscopy (FTIR) and thin-layer chromatography (TLC).

Metabolic Engineering in Escherichia coli

Recent advances employ dynamic metabolic models to optimize this compound biosynthesis. Deleting the sucAB gene in E. coli MG1655 blocks α-ketoglutarate dehydrogenase, redirecting carbon flux toward this compound accumulation. Overexpression of gltA (citrate synthase) and gdhA (glutamate dehydrogenase) increases production by 4.0 g/L, as shown below:

Gene ModificationSensitivity CoefficientProduction Increase (g/L)
gltA amplification0.175654.0
gdhA amplification0.211194.0

This approach highlights the potential of synthetic biology to bypass traditional fermentation limitations.

Comparative Analysis of Preparation Methods

Yield and Purity Metrics

The table below contrasts key metrics across methodologies:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Chemical synthesis8999.5ModerateLow
Microbial fermentation15.7 g/L98HighModerate
Metabolic engineering4.0 g/L95HighHigh

Chemical synthesis excels in purity but faces scalability challenges due to reagent costs. Fermentation balances yield and scalability, while metabolic engineering offers sustainable production with further optimization potential.

Chemical Reactions Analysis

Glutamine Hydrolysis

Glutamine is deaminated by glutaminase (GLS) to yield glutamate and ammonia:
L-Glutamine+H2OGLSL-Glutamate+NH3\text{L-Glutamine} + \text{H}_2\text{O} \xrightarrow{\text{GLS}} \text{L-Glutamate} + \text{NH}_3
This reaction is critical in nitrogen metabolism and neurotransmitter recycling .

α-Ketoglutarate Amination

Glutamate dehydrogenase (GLUD) catalyzes the reductive amination of α-ketoglutarate using NADPH:
α-Ketoglutarate+NH4++NADPHGLUDL-Glutamate+NADP++H2O\alpha\text{-Ketoglutarate} + \text{NH}_4^+ + \text{NADPH} \xrightarrow{\text{GLUD}} \text{L-Glutamate} + \text{NADP}^+ + \text{H}_2\text{O}
This reversible reaction links the urea cycle with the TCA cycle .

Transamination Reactions

Glutamate serves as an amino-group donor in transaminase-mediated synthesis of other amino acids:
α-Ketoglutarate+L-Amino acidTransaminaseL-Glutamate+α-Keto acid\alpha\text{-Ketoglutarate} + \text{L-Amino acid} \xrightarrow{\text{Transaminase}} \text{L-Glutamate} + \alpha\text{-Keto acid}
For example, alanine transaminase (ALT1) converts alanine to pyruvate :
L-Alanine+α-KetoglutarateALT1Pyruvate+L-Glutamate\text{L-Alanine} + \alpha\text{-Ketoglutarate} \xrightarrow{\text{ALT1}} \text{Pyruvate} + \text{L-Glutamate}

Corynebacterium glutamicum Fermentation

Strains metabolize glucose or sucrose in aerobic conditions, with glutamate excretion enhanced by biotin limitation or surfactant addition. Key steps include:

  • Glycolysis → α-ketoglutarate

  • NADP⁺-dependent amination → L-Glutamate

SubstrateYield (g/L)pHTemperature (°C)Reference
Glucose85–1007.030–32
Molasses70–906.832

Neurotransmitter Conversion

Glutamate decarboxylase (GAD1 ) produces γ-aminobutyric acid (GABA):
L-GlutamateGAD1GABA+CO2\text{L-Glutamate} \xrightarrow{\text{GAD1}} \text{GABA} + \text{CO}_2
This reaction is pH-sensitive and critical in inhibitory neurotransmission .

Maillard Reaction with Ascorbic Acid

Heating this compound and L-ascorbic acid generates flavor compounds and browning products:

  • Key intermediates : Pyrazines, furans.

  • Conditions : Temperatures >120°C, equimolar ratios favor aroma compounds (e.g., 140°C for 150 min yields 8.56 absorbance units at 294 nm) .

Reactant RatioBrowning Products (A₄₂₀)Aroma Compounds (Relative %)
Equimolar0.8542
Excess Glutamate0.8258
Excess Ascorbic Acid1.1241

Oxidative Deamination

Glutamate dehydrogenase (GDH2) reversibly oxidizes glutamate to α-ketoglutarate:
L-Glutamate+NAD++H2OGDH2α-Ketoglutarate+NH3+NADH\text{L-Glutamate} + \text{NAD}^+ + \text{H}_2\text{O} \xrightarrow{\text{GDH2}} \alpha\text{-Ketoglutarate} + \text{NH}_3 + \text{NADH}
This mitochondrial reaction is central to amino acid catabolism .

Decarboxylation to CO₂

Thermal decomposition occurs above 200°C, releasing CO₂ and forming pyroglutamate :
L-GlutamateΔPyroglutamate+CO2\text{L-Glutamate} \xrightarrow{\Delta} \text{Pyroglutamate} + \text{CO}_2

Crystallization and Solubility

This compound crystallizes in α- and β-polymorphs. Continuous slug-flow crystallization produces uniform α-form crystals :

  • Solubility : 7.5 g/L (20°C in water), pH-dependent zwitterion formation .

  • Optimal crystallization : Supersaturation ratio = 5.7, pH 3.0–3.5 .

Scientific Research Applications

Medical Applications

1.1 Wound Healing

L-glutamic acid has shown promise in enhancing wound healing, particularly in diabetic patients. A study developed this compound-loaded chitosan hydrogels that significantly improved the healing process of diabetic wounds. The hydrogels demonstrated good swelling properties, thermal stability, and biocompatibility. Notably, the treatment with this compound hydrogels resulted in faster wound contraction and a reduced period of epithelialization compared to controls .

1.2 Neurotransmission

This compound functions as an important neurotransmitter in the central nervous system. It is involved in synaptic transmission and plasticity, playing a crucial role in learning and memory. Research indicates that L-glutamate can depolarize muscle fibers in certain organisms, suggesting its potential role in neuromuscular signaling .

1.3 Antioxidant Properties

Recent studies have highlighted the antioxidant properties of this compound, which may contribute to its therapeutic effects in various conditions, including diabetes. The compound has been shown to modulate oxidative stress markers, thereby potentially improving metabolic health .

Agricultural Applications

2.1 Plant Growth Enhancement

This compound is used as a growth promoter in agriculture. It has been found to reshape the microbial community in plants, enhancing their resistance to diseases such as gray mold and blossom blight in strawberries. The application of this compound enriched populations of beneficial microbes like Streptomyces, which are known for their plant-protective functions .

2.2 Stress Resistance

The application of this compound has been associated with increased stress tolerance in plants. It helps mitigate the adverse effects of environmental stresses such as drought and salinity by enhancing root development and nutrient uptake .

Food Industry Applications

3.1 Flavor Enhancer

This compound is widely recognized for its role as a flavor enhancer, particularly in the form of monosodium glutamate (MSG). It contributes to the umami taste, which is one of the five basic tastes alongside sweet, sour, bitter, and salty. This property makes it a popular additive in various food products to enhance flavor profiles.

3.2 Nutritional Supplement

Due to its essential role in protein synthesis and metabolic processes, this compound is often included in dietary supplements aimed at athletes and individuals recovering from illness or surgery. It supports muscle recovery and immune function .

Summary Table of Applications

Application AreaSpecific UseResearch Findings
MedicalWound healingAccelerated healing with chitosan-L-Glu hydrogels; reduced epithelialization time
NeurotransmissionActs as a neurotransmitter; depolarizes muscle fibers
Antioxidant propertiesModulates oxidative stress; potential benefits for metabolic health
AgriculturalPlant growth enhancementReshapes microbial communities; enhances disease resistance
Stress resistanceImproves root development under environmental stress
Food IndustryFlavor enhancerContributes to umami taste; widely used as MSG
Nutritional supplementSupports muscle recovery; included in dietary supplements

Case Studies

Case Study 1: Diabetic Wound Healing

A study involving diabetic rats demonstrated that wounds treated with this compound-loaded chitosan hydrogels showed significantly improved healing rates compared to control groups receiving standard treatments. The hydrogels facilitated collagen synthesis through proline production derived from this compound, highlighting its potential as a cost-effective treatment for diabetic wounds .

Case Study 2: Plant Disease Resistance

In agricultural trials, the application of this compound on strawberry plants led to a notable reduction in disease severity caused by pathogens like Botrytis cinerea (gray mold). The treatment not only improved microbial diversity but also enhanced the overall health of the plant ecosystem .

Mechanism of Action

Glutamic acid exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid cannot cross the blood-brain barrier in significant quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Stereoisomers: L-Glutamic Acid vs. D-Glutamic Acid

  • Structural Difference : The D-enantiomer is a mirror image of this compound, differing in spatial configuration.
  • Functional Impact: Retention Time: D-Glutamic acid exhibits distinct chromatographic retention times compared to the L-form, enabling analytical differentiation via liquid chromatography .
Table 1: Key Differences Between L- and D-Glutamic Acid
Property This compound D-Glutamic Acid
Biological Activity Neurotransmitter, metabolic precursor Biologically inactive
Retention Time (HPLC) Shorter Longer
Natural Occurrence Abundant in proteins Rare, synthesized artificially

Metabolites and Derivatives

γ-Aminobutyric Acid (GABA)
  • Synthesis : Produced via decarboxylation of this compound by glutamate decarboxylase (GAD) .
  • Functional Contrast :
    • Neurological Role : this compound is excitatory, depolarizing neurons, while GABA is inhibitory, hyperpolarizing postsynaptic cells .
    • Fermentation : In Spirulina fermentation, GABA content correlates with biogenic amines (e.g., putrescine), whereas this compound shows moderate correlations with spermidine and spermine .
Pyroglutamic Acid
  • Relationship : Formed from this compound via cyclization or enzymatic conversion (e.g., γ-glutamyl cyclotransferase) .
  • Metabolic Significance : Elevated this compound levels in chronic diseases (e.g., diabetes) are linked to its interconversion with pyroglutamic acid, which modulates oxidative stress .

Structurally Similar Amino Acids

Aspartic Acid
  • Structural Comparison : Shorter side chain (two carboxyl groups vs. three in glutamic acid).
  • Functional Divergence :
    • Neurotransmission : Aspartic acid is less potent in neuronal excitation compared to this compound .
    • Biosensor Interference : Aspartic acid shows minimal cross-reactivity in domoic acid (DA) detection assays, unlike this compound, which may interfere due to structural similarity .
L-Glutamine
  • Metabolic Link : Synthesized from this compound via glutamine synthetase.
  • Role : Primarily involved in nitrogen transport and immune function, contrasting with this compound’s role in neurotransmission .
DNP-L-GA (Dinitrophenyl-L-Glutamic Acid-Alanine Copolymer)
  • Immunological Activity: DNP-L-GA lacks T-cell stimulatory activity, whereas copolymers with higher alanine content (e.g., DNP-L-GL) become increasingly stimulatory, emphasizing the importance of adjacent residues in antigen recognition .
N-Geranyl-L-Glutamic Acid
  • Synthesis : Derived from this compound and geranyl groups, this derivative is used in studying algal neurotoxins (e.g., domoic acid biosynthesis) .

Non-Amino Acid Analogs: Eugenol and Clove Oil

  • Functional Similarity: Eugenol, a major component of clove oil, mimics this compound’s inhibitory effects on silkworm muscle contraction by interacting with glutamic receptors .
  • Application : Used in fish anesthesia, highlighting shared receptor targets despite differing chemical structures .

Food Industry

  • Dough Modification: this compound improves dough elasticity, mimicking high-gluten flour, whereas monoacylglycerol reduces dough strength .
  • Umami Flavor: Enhances taste in contrast to neutral amino acids like L-serine .

Pharmaceutical Research

  • Drug Delivery : this compound coatings enhance buccal permeability of vancomycin, outperforming lower-concentration formulations .

Biological Activity

L-glutamic acid, a non-essential amino acid, plays a crucial role in various biological processes, including neurotransmission, metabolism, and cellular signaling. This article explores the biological activity of this compound, highlighting its roles in human health, its impact on disease processes, and its potential therapeutic applications.

Overview of this compound

This compound is one of the 20 standard amino acids and is classified as an excitatory neurotransmitter in the central nervous system. It is involved in numerous metabolic pathways and serves as a precursor for the synthesis of other amino acids, such as glutamine and proline. Its role extends beyond basic metabolism; it also influences synaptic plasticity and cognitive functions.

Biological Functions

  • Neurotransmission :
    • This compound is the primary excitatory neurotransmitter in the brain. It binds to glutamate receptors (NMDA, AMPA, and kainate receptors), facilitating synaptic transmission and plasticity .
    • Excessive glutamate can lead to neurotoxicity, contributing to conditions like Alzheimer's disease and multiple sclerosis.
  • Metabolism :
    • Glutamic acid participates in nitrogen metabolism and is crucial for maintaining amino acid balance .
    • It is a key player in the urea cycle and helps detoxify ammonia by converting it into less toxic compounds.
  • Antioxidant Role :
    • As a precursor to glutathione (GSH), this compound plays a vital role in maintaining cellular redox homeostasis. GSH protects cells from oxidative stress by neutralizing free radicals .

Cancer Treatment

Recent studies have highlighted the potential of this compound derivatives in cancer therapy. Research indicates that certain derivatives exhibit cytotoxicity against various cancer cell lines, including breast adenocarcinoma and lung cancer .

CompoundCytotoxicity LevelCancer Type
2Ba5LowBreast Adenocarcinoma
4Db6HighLung Cancer

These findings suggest that targeting glutamine metabolism may offer new therapeutic avenues for cancer treatment.

Wound Healing

A study demonstrated that topical administration of this compound significantly improved wound healing rates in diabetic rats. The release profile from hydrogels indicated sustained delivery over 96 hours, enhancing tissue regeneration .

Time (h)% Release of this compound
122%
245%
7227%
9629%

This suggests that this compound could be beneficial in clinical settings for improving wound healing outcomes.

Nutritional Supplementation

This compound has been studied for its potential to enhance nutrient absorption, particularly vitamin B12 in patients with pernicious anemia. However, some studies have shown mixed results regarding its efficacy .

Case Studies

  • Neuroprotection : A clinical study found that this compound and its derivatives provided protective effects against vincristine-induced neurotoxicity, indicating its potential use in neurodegenerative diseases .
  • Plant Health : Research showed that this compound can reshape plant microbiota, enhancing disease resistance against pathogens like Botrytis cinerea in strawberries. This highlights its application in agricultural biotechnology .

Safety Profile

This compound is generally recognized as safe (GRAS) when used as a food additive. Studies indicate it does not exhibit significant antimicrobial activity against common pathogens like E. coli or Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying free L-glutamic acid in biological samples?

  • Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) with dansylation is a validated approach. The protocol involves three steps:

Extraction : Use acid or solvent-based methods to isolate free amino acids.

Derivatization : Treat samples with dansyl chloride to enhance UV detection sensitivity.

Quantification : Calculate concentration using the formula:
Free L-glu=w×F0.001×W\text{Free L-glu} = \frac{w \times F}{0.001 \times W}

 where $ w $ = peak area ratio, $ F $ = dilution factor, and $ W $ = sample weight <span data-key="20" class="reference-num" data-pages="undefined">8</span>.  
  • Alternative : Enzymatic UV assays using glutamate dehydrogenase (GLDH) offer specificity. Linearity ranges from 0.4 µg to 14 µg per assay, with precision CV ≤ 0.8% .

Q. How can this compound levels be reliably measured in plant or microbial fermentation samples?

  • Sample Preparation : Centrifuge to remove cellular debris, heat at 80°C for 15 minutes to deactivate enzymes, and filter turbid solutions. Deproteinization with perchloric acid is recommended for complex matrices .
  • Instrumentation : Liquid chromatography-mass spectrometry (LC-MS) provides high sensitivity, especially for trace amounts in seeds or microbial supernatants .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound quantification across studies?

  • Interference Control : Use internal standards (e.g., isotopically labeled this compound-1-¹³C) to correct for matrix effects. Validate recovery rates (95–105%) by spiking samples with known concentrations .
  • Method Comparison : Cross-validate results between enzymatic assays (e.g., GLDH-based) and chromatographic techniques to identify systematic errors .

Q. How can Response Surface Methodology (RSM) optimize this compound production in Corynebacterium glutamicum?

  • Design : Implement a Box-Behnken design to evaluate interactions between variables (e.g., glucose concentration, temperature, inoculum age). For example, optimal conditions for C. glutamicum X680 include:
    • 11.56% glucose, 1% urea, 29.99°C, and 48.92-hour inoculum age, yielding 25.7 mg/mL .
  • Validation : Compare predicted vs. experimental yields using ANOVA (p < 0.05) to confirm model robustness .

Q. What molecular interactions underlie this compound’s role in neuropharmacology?

  • Mechanistic Insights : this compound acts as an agonist at all glutamate receptor subtypes (NMDA, AMPA, kainate, metabotropic). Its excitatory effects on dopaminergic terminals involve direct activation of DA release, studied via isotopic tracers (e.g., ¹³C-labeled analogs) in neuronal cultures .
  • Drug Interaction : Spectroscopic studies reveal concentration-dependent density changes in solutions containing ciprofloxacin, suggesting competitive binding at receptor sites .

Q. How can metastable polymorphs of this compound be stabilized for crystallography studies?

  • Additive Screening : Use conformationally selective additives (e.g., glycine derivatives) to inhibit the stable β-polymorph nucleation. X-ray diffraction confirms α-form stabilization under controlled crystallization conditions .

Methodological Challenges and Solutions

Q. How to address variability in enzymatic assay results for this compound?

  • Precision Limits : Differences ≤ 0.010 absorbance units are acceptable in double determinations. For diluted samples, apply correction factors to account for dilution errors .
  • Troubleshooting : Validate assay performance with certified reference materials (CRMs) and participate in interlaboratory comparisons .

Q. What metabolic pathways should be analyzed to study this compound overproduction in engineered strains?

  • Pathway Mapping : Focus on the tricarboxylic acid (TCA) cycle and glutamate dehydrogenase (GDH) activity. Use ¹³C metabolic flux analysis to quantify carbon flow in mutants .
  • Transcriptomics : Compare gene expression profiles (e.g., gltA, gdhA) between wild-type and overproducing strains to identify regulatory bottlenecks .

Tables for Key Data

Analytical Method Linearity Range Precision (CV) Applications Reference
RP-HPLC with dansylation0.1–50 µg/g≤ 2.5%Food, plant tissues
Enzymatic UV assay (GLDH)0.4–14 µg/assay≤ 0.8%Fermentation broths, cell culture
LC-MS0.01–10 µg/mL≤ 5%Seeds, biological fluids

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.